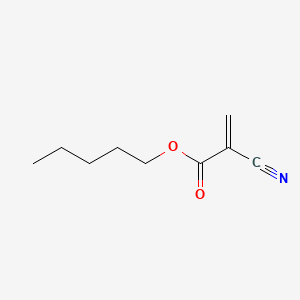

Pentyl 2-cyanoacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pentyl 2-cyanoacrylate is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medical Applications

1.1 Tissue Adhesives

Pentyl 2-cyanoacrylate is widely used as a tissue adhesive due to its ability to bond biological tissues effectively. It serves as an alternative to traditional sutures and staples in surgical procedures.

-

Case Study: Surgical Anastomosis

In a study involving urological and vascular surgeries, this compound demonstrated comparable efficacy to sutures in terms of patency rates. The use of this adhesive resulted in a 90% patency rate in vascular anastomosis, slightly higher than the 85% observed with sutures . -

Table: Comparison of Patency Rates

Method Patency Rate (%) Pentyl Cyanoacrylate 90 Sutures 85

1.2 Wound Closure

This compound is effective in closing skin wounds and surgical incisions, providing a protective barrier against infection while facilitating healing.

-

Study Findings:

A clinical trial compared patient outcomes using pentyl cyanoacrylate versus traditional sutures. Patients reported greater satisfaction with the cosmetic appearance of scars when treated with cyanoacrylate, indicating its potential for improved aesthetic outcomes . -

Table: Patient Satisfaction Metrics

Metric Suture Group Cyanoacrylate Group Scar Visibility Moderate Low Patient Satisfaction Moderate High

Dental Applications

2.1 Periodontal Surgery

In dentistry, this compound has been evaluated for its effectiveness in periodontal surgeries. Studies have shown that it can be used to secure flaps and promote healing without the need for suture removal.

- Research Overview:

A split-mouth clinical trial indicated no significant differences in healing rates between the cyanoacrylate and suture groups after periodontal surgery, suggesting that it is a viable alternative for patients who may not return for suture removal .

Industrial Applications

3.1 General Adhesive Use

This compound is also utilized in various industrial applications due to its fast-setting properties and strong bonding capabilities across different materials.

- Applications Include:

- Bonding metals and plastics

- Repairs in automotive and aerospace industries

- Assembly of electronic components

Analyse Des Réactions Chimiques

Anionic Polymerization

The dominant reaction mechanism involves anionic polymerization , initiated by trace nucleophiles (e.g., OH⁻, amines):

Mechanism

Key Features

-

Reaction Rate : Complete polymerization in seconds under ambient humidity .

-

Exothermicity : Releases significant heat due to rapid chain growth .

Radical Polymerization

Radical pathways occur when anionic inhibitors (e.g., acetic acid) suppress ionic mechanisms:

Initiators and Kinetics

| Initiator | Temperature (°C) | kp (L·mol⁻¹·s⁻¹) | kt (L·mol⁻¹·s⁻¹) |

|---|---|---|---|

| AIBN | 60 | 1,622 | 4.11×108 |

| BPO | 60 | 1,610 | 4.04×108 |

Data extrapolated from ethyl 2-cyanoacrylate studies .

Mechanism

-

Initiation : Thermal decomposition of AIBN/BPO generates radicals.

-

Propagation : Radicals add to monomer’s C=C bond, forming propagating chains.

Crosslinking Reactions

Pentyl 2-cyanoacrylate’s ester group enables potential crosslinking under specific conditions:

| Condition | Outcome | Evidence from Analogues |

|---|---|---|

| Elevated heat | Allyl esters form crosslinked networks. | Observed in allyl 2-cyanoacrylate . |

| UV irradiation | Possible radical recombination. | Theoretical extrapolation . |

Hydrolytic Degradation

Prolonged exposure to moisture or bases degrades the polymer via ester hydrolysis:

R-COOR’+H2O→R-COOH+R’-OH

Structural Impact on Reactivity

Practical Considerations

Propriétés

Numéro CAS |

6701-15-1 |

|---|---|

Formule moléculaire |

C9H13NO2 |

Poids moléculaire |

167.2 g/mol |

Nom IUPAC |

pentyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C9H13NO2/c1-3-4-5-6-12-9(11)8(2)7-10/h2-6H2,1H3 |

Clé InChI |

SXRFXXNXVPFXDU-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)C(=C)C#N |

SMILES canonique |

CCCCCOC(=O)C(=C)C#N |

Key on ui other cas no. |

6701-15-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.